7'-Benzyl-6'-methyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one oxime
Description
Properties
IUPAC Name |
(NZ)-N-(7-benzyl-6-methylspiro[3,4-dihydropyrano[3,2-g]chromene-2,1'-cyclohexane]-8-ylidene)hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO3/c1-17-20-15-19-10-13-25(11-6-3-7-12-25)29-22(19)16-23(20)28-24(26-27)21(17)14-18-8-4-2-5-9-18/h2,4-5,8-9,15-16,27H,3,6-7,10-14H2,1H3/b26-24- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVEHCZNPJRIPFX-LCUIJRPUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO)OC2=C1C=C3CCC4(CCCCC4)OC3=C2)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(/C(=N/O)/OC2=C1C=C3CCC4(CCCCC4)OC3=C2)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7’-Benzyl-6’-methyl-3’,4’-dihydro-8’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen]-8’-one oxime typically involves multiple steps. One common approach is the condensation of appropriate starting materials under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
7’-Benzyl-6’-methyl-3’,4’-dihydro-8’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen]-8’-one oxime undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under basic conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial for achieving the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
7’-Benzyl-6’-methyl-3’,4’-dihydro-8’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen]-8’-one oxime has several scientific research applications:
Mechanism of Action
The mechanism of action of 7’-Benzyl-6’-methyl-3’,4’-dihydro-8’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen]-8’-one oxime involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity and molecular docking have provided insights into its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- 7-Benzyl-3-oxo-7H,1,2,3,4,5,6-hexahydropyrrolo[2,3-c]pyridazine
- 5’,6’,7’,8’-Tetrahydro-1’H,3’H-spiro[cyclohexane-1,2’-quinazolin]-4-one
Uniqueness
Compared to similar compounds, 7’-Benzyl-6’-methyl-3’,4’-dihydro-8’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen]-8’-one oxime stands out due to its unique spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
Biological Activity
The compound 7'-Benzyl-6'-methyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one oxime represents a complex structure with potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a spirocyclic structure, which is characterized by two rings sharing a single atom. The molecular formula can be represented as , indicating the presence of various functional groups that contribute to its biological activity.
Physical Properties
- Molecular Weight : Approximately 295.38 g/mol
- Solubility : Soluble in organic solvents, with limited solubility in water.
Anticancer Properties
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer activity . For instance, research has shown that spirocyclic compounds can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Specifically, the compound has demonstrated selective inhibition of CDK2 over other CDKs (CDK1, CDK3, etc.), making it a potential candidate for cancer therapy targeting abnormal cellular proliferation .
The mechanism through which this compound exerts its effects may involve:
- Inhibition of Cell Cycle Progression : By selectively inhibiting CDK2, the compound may block the transition from G1 to S phase in the cell cycle.
- Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells, leading to reduced tumor growth.
Antioxidant Activity
The compound's structure suggests potential antioxidant properties , which could protect cells from oxidative stress. This is particularly relevant in cancer therapy, as oxidative stress is linked to tumor progression.
Case Studies
- Study on CDK Inhibition : A recent investigation into various spirocyclic compounds highlighted the selective inhibition of CDK2 by this compound. The study utilized in vitro assays demonstrating a significant reduction in proliferation rates of cancer cell lines treated with the compound .
- Antioxidant Assessment : Another study evaluated the antioxidant capacity of structurally similar compounds using DPPH and ABTS assays. The results indicated that these compounds possess significant free radical scavenging abilities, suggesting potential therapeutic applications in oxidative stress-related diseases .
Data Table
| Property | Value |
|---|---|
| Molecular Weight | 295.38 g/mol |
| CDK Inhibition | Selective for CDK2 |
| Antioxidant Activity | Significant (DPPH/ABTS assays) |
| Solubility | Organic solvents |
Q & A
Q. What are the key considerations for synthesizing 7'-Benzyl-6'-methyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one oxime?
Methodological Answer: The synthesis requires a multi-step approach involving precursors such as spirocyclic ketones and hydroxylamine derivatives. Key steps include:
- Controlled reaction conditions : Temperature (e.g., 60–80°C for oxime formation), solvent choice (polar aprotic solvents like DMF or DMSO), and pH control to prevent decomposition of sensitive functional groups like the oxime moiety .
- Protection/deprotection strategies : For reactive groups (e.g., benzyl or methyl substituents) to avoid side reactions during cyclization .
- Purification : Column chromatography or recrystallization to isolate intermediates with ≥95% purity .
Q. How is the structure of this compound confirmed post-synthesis?
Methodological Answer: Structural confirmation relies on:
- Nuclear Magnetic Resonance (NMR) : and NMR to identify proton environments (e.g., spirocyclic CH groups at δ 2.1–3.1 ppm) and carbon connectivity .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] with <2 ppm error) .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>98%) and detection of stereoisomers, if applicable .
Advanced Research Questions
Q. How can researchers optimize reaction yields for intermediates in the synthesis of this compound?
Methodological Answer: Optimization strategies include:
- Solvent screening : Testing polar (acetonitrile) vs. nonpolar (toluene) solvents to enhance reaction kinetics for cyclization steps .
- Catalyst selection : Lewis acids (e.g., ZnCl) or organocatalysts to accelerate oxime formation while minimizing byproducts .
- Temperature gradients : Stepwise heating (e.g., 50°C → 80°C) to balance reactivity and stability of thermally labile intermediates .
Q. How can researchers address contradictions in spectroscopic data during structural analysis?
Methodological Answer: Contradictions (e.g., unexpected NMR splitting or missing MS fragments) can be resolved by:
- Cross-validation : Combining - HSQC/HMBC NMR to assign ambiguous peaks .
- Single-crystal X-ray diffraction : Definitive confirmation of spirocyclic geometry and substituent orientation .
- Computational modeling : DFT calculations (e.g., Gaussian) to predict NMR chemical shifts and compare with experimental data .
Q. What strategies are used to analyze structure-activity relationships (SAR) for this compound's bioactivity?
Methodological Answer: SAR analysis involves:
- Analog synthesis : Modifying substituents (e.g., replacing benzyl with phenyl groups) to assess impact on bioactivity .
- In vitro assays : Testing against target enzymes (e.g., kinases) or cell lines (e.g., cancer) to correlate structural features (e.g., oxime group) with IC values .
- Molecular docking : Simulating interactions with protein binding pockets (e.g., PyMOL) to rationalize activity trends .
Q. How to design stability studies for this compound under varying storage and experimental conditions?
Methodological Answer: Stability protocols include:
- Forced degradation : Exposing the compound to heat (40–60°C), humidity (75% RH), and light (UV-vis) to identify degradation pathways .
- HPLC monitoring : Quantifying degradation products (e.g., oxime hydrolysis to ketone) over time .
- pH-dependent studies : Assessing solubility and stability in buffers (pH 3–9) to guide formulation for biological assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
